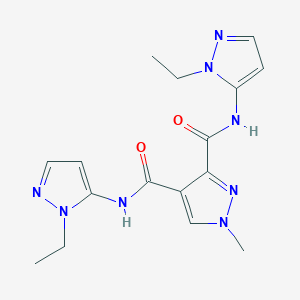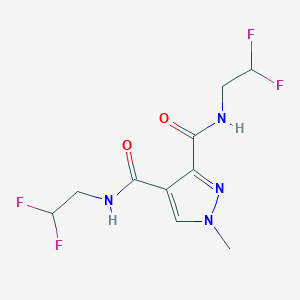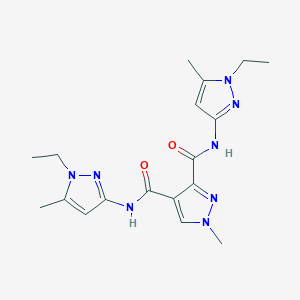
N~3~,N~4~-BIS(1-ETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Descripción general
Descripción
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with appropriate amines under controlled conditions. The reaction is often catalyzed by agents such as Rhodium (III) and conducted in solvents like dichloromethane or ethanol. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often occur in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction may involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3,4-dicarboxamide: Lacks the methyl group, leading to different chemical properties.
N,N’-bis(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3,4-dicarboxamide: Contains a methyl group on the pyrazole ring, affecting its reactivity.
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1H-pyrazole-4,5-dicarboxamide: Variation in the position of the carboxamide groups, influencing its chemical behavior.
Uniqueness
N,N’-bis(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific arrangement of pyrazole rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-N,4-N-bis(1-ethylpyrazol-3-yl)-1-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-4-23-8-6-12(19-23)17-15(25)11-10-22(3)21-14(11)16(26)18-13-7-9-24(5-2)20-13/h6-10H,4-5H2,1-3H3,(H,17,19,25)(H,18,20,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDYPCXUWHMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CN(N=C2C(=O)NC3=NN(C=C3)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-oxo-3-(pyridin-2-ylamino)propyl]-N-pyridin-2-ylpyrazole-3-carboxamide](/img/structure/B4374019.png)
![1-[3-(2,3-DIMETHYLANILINO)-3-OXOPROPYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374025.png)
![1-[3-(3-CHLORO-4-FLUOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374026.png)
![1-[3-(4-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374035.png)
![N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374037.png)
![1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374049.png)
![N~3~-(5-BROMO-2-PYRIDYL)-1-{3-[(5-BROMO-2-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374053.png)
![3-chloro-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374067.png)
![3-chloro-5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374073.png)
![N-(4-fluoro-2-methylphenyl)-1-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374087.png)


![N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4374101.png)

